Product packaging for But-2-enedioic acid;guanidine(Cat. No.:CAS No. 61593-23-5)

But-2-enedioic acid;guanidine

Cat. No.: B14586319
CAS No.: 61593-23-5
M. Wt: 175.14 g/mol
InChI Key: KHABPRMUUQCJLV-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Guanidinium (B1211019) and Dicarboxylic Acid Interactions

The study of guanidine (B92328) and its derivatives has a rich history, beginning with its first isolation in 1861 by Adolph Strecker from guanine (B1146940). britannica.com Guanidine is recognized as a strong organic base, and its protonated form, the guanidinium cation, is highly stable due to resonance. britannica.com This stability and its planar structure featuring multiple hydrogen bond donors make the guanidinium ion an ideal candidate for binding with anions, particularly carboxylates.

Early research focused on the synthesis and basic characterization of guanidinium salts with various organic acids. researchgate.net The evolution of this field accelerated with the advent of supramolecular chemistry, which shifted the focus from individual molecules to the predictable assembly of molecules into well-ordered, functional superstructures. anu.edu.au Scientists recognized that the structural and electrostatic complementarity between the guanidinium cation's hydrogen bond donors and the carboxylate group's acceptors leads to robust and predictable hydrogen-bonding patterns. iucr.orgiucr.org This interaction often forms a specific subunit characterized by linear bidentate hydrogen bonds. iucr.org

Research has since progressed from studying simple salt formation to designing complex, three-dimensional hydrogen-bonded networks. nih.govnih.gov The interaction is now a cornerstone in the field of crystal engineering, where it is used as a reliable "supramolecular synthon" to construct materials with desired topologies and properties. mdpi.com The study of guanidinium salts with dicarboxylic acids, such as but-2-enedioic acid, has been instrumental in understanding how to control crystal packing and generate functional materials. nih.govresearchgate.net

Significance of But-2-enedioic Acid;Guanidine in Contemporary Chemical Science

The significance of the this compound system is multifaceted, spanning materials science, crystal engineering, and biomimetic chemistry.

A prominent example of its importance is in the field of nonlinear optics (NLO). The compound guanidinium fumarate (B1241708) dihydrate (GFDH), formed from guanidine and the trans-isomer of but-2-enedioic acid (fumaric acid), has been grown as a single crystal and identified as a promising organic NLO material. researchgate.net Organic NLO crystals are valued for their high efficiency, flexibility in synthesis, and high laser damage thresholds compared to inorganic counterparts. researchgate.net GFDH exhibits high third-order nonlinear optical properties, making it relevant for applications in optical limiting and other laser-based technologies. researchgate.net

Beyond materials science, the guanidinium-carboxylate interaction is fundamentally important in biological systems. The guanidinium group is the functional moiety of the amino acid arginine, and its interaction with the carboxylate groups of aspartate and glutamate (B1630785) is crucial for protein structure and enzyme function. nih.gov Therefore, studying simpler systems like guanidinium;but-2-enedioic acid provides valuable insights for drug design and the development of enzyme inhibitors. nih.gov The specific interaction can be exploited to design molecules that target enzymes with two acidic residues in their active sites. nih.gov

Furthermore, the robust self-assembly properties of these components are significant in supramolecular chemistry for creating organized structures like water channels and clusters within organic materials. rsc.org

Classification and Nomenclature within Organic Salts and Supramolecular Chemistry

Nomenclature The compound "this compound" is an organic salt. But-2-enedioic acid is a dicarboxylic acid that exists as two geometric isomers: hmdb.ca

(E)-but-2-enedioic acid , commonly known as fumaric acid (the trans isomer). molport.com

(Z)-but-2-enedioic acid , commonly known as maleic acid (the cis isomer). smolecule.compharmacompass.com

When guanidine (a strong base) reacts with these acids, it becomes protonated to form the guanidinium cation. The resulting salt is named based on the specific isomer used. For example, the reaction with fumaric acid yields guanidinium fumarate . researchgate.net A crystal containing water molecules would be named as a hydrate, such as guanidinium fumarate dihydrate. researchgate.net

Classification From a chemical standpoint, this compound is classified as an organic salt . nih.gov Within the field of supramolecular chemistry , the interaction between the guanidinium cation and the carboxylate anion is classified as a supramolecular synthon . mdpi.com Synthons are structural units within molecules that can be formed and/or assembled by known or conceivable synthetic operations. The guanidinium-carboxylate interaction is particularly noted for forming a highly reliable and stable hydrogen-bonded heterodimer, often with a specific ring topology denoted by the graph set notation R²₂(8). mdpi.com This notation indicates that two hydrogen bond donors from the guanidinium ion interact with the two oxygen atoms of a single carboxylate group to form a ring containing eight atoms. This robust synthon is a fundamental building block for designing and constructing more complex, hydrogen-bonded frameworks. anu.edu.aumdpi.com

Overview of Key Research Areas and Interdisciplinary Relevance

Research on this compound systems is concentrated in several key areas, highlighting its interdisciplinary nature.

Crystal Engineering and Supramolecular Chemistry : This is a primary research focus. Scientists investigate how guanidinium cations and but-2-enedioate anions self-assemble into one-, two-, or three-dimensional networks. iucr.orgnih.gov Studies explore how factors like stoichiometry, solvent molecules, and the geometry of the acid isomer (fumaric vs. maleic) influence the final crystal structure and its physical properties. nih.govmdpi.com The goal is to create predictable, well-defined solid-state architectures. anu.edu.au

Materials Science : A significant application of this research is the development of new functional materials. As demonstrated with guanidinium fumarate dihydrate (GFDH), these systems are explored for their nonlinear optical (NLO) properties . researchgate.net Research in this area involves growing large, high-quality single crystals and characterizing their optical, thermal, dielectric, and mechanical properties to assess their suitability for technological applications like optical switching and frequency conversion. researchgate.netresearchgate.net

Table 1: Investigated Properties of Guanidinium Fumarate Dihydrate (GFDH) Single Crystal researchgate.net
Property CategoryFindingSignificance
OpticalLower cut-off wavelength at 320 nm; high optical transparency.Suitable for NLO applications in the visible and near-UV spectrum.
Nonlinear Optical (NLO)Exhibits high third-order NLO properties and optical limiting.Potential for use in devices that protect sensors from high-intensity laser light.
ThermalThermally stable with a distinct melting point.Indicates a stable crystalline phase suitable for device fabrication.
MechanicalClassified as a hard material based on Vickers microhardness test.Suggests good mechanical stability.
DielectricDielectric properties studied to understand polarization mechanisms.Provides insight into the electrical behavior of the material under an applied field.

Biomimetic Chemistry and Drug Discovery : The guanidinium-carboxylate pairing serves as a simple model for the interactions between the amino acid arginine and acidic residues (aspartate/glutamate) in proteins. nih.gov Research on these simple systems can elucidate the fundamental energetics and geometry of these interactions, which is relevant for understanding enzyme mechanisms and for the rational design of enzyme inhibitors or other therapeutic agents. nih.govspringermedizin.de

Industrial Chemistry : The system has relevance in other industrial applications. Guanidinium salts, formed with dicarboxylic acids such as fumaric acid, have been proposed as additives for fuel oil compositions to stabilize them against sediment formation during storage. google.com

Table 2: Common Supramolecular Synthons in Guanidinium-Carboxylate Systems
Synthon (Graph Set)DescriptionRelevance
R²₂(8)A cyclic motif where two hydrogen bonds form between the N-H groups of one guanidinium ion and the two oxygen atoms of a single carboxylate group. nih.govmdpi.comA highly robust and common interaction that often dictates the primary assembly of the crystal structure.
R²₁(6)An asymmetric cyclic interaction involving a guanidinium cation and a carboxylate. nih.govAnother common motif contributing to the overall hydrogen-bond network.
R⁴₂(8)A larger cyclic motif where cations and anions associate across an inversion center. nih.govContributes to the formation of extended, three-dimensional structures.

Table of Compound Names

Common Name/AcronymSystematic Name
GuanidineGuanidine wikipedia.org
GuanidiniumGuanidinium cation wikipedia.org
Fumaric acid(2E)-but-2-enedioic acid molport.com
Maleic acid(Z)-but-2-enedioic acid smolecule.com
But-2-enedioic acidBut-2-enedioic acid hmdb.ca
Guanidinium FumarateGuanidinium (2E)-but-2-enedioate
GFDHGuanidinium fumarate dihydrate researchgate.net
Arginine2-amino-5-guanidinopentanoic acid britannica.com
Aspartate(2S)-2-aminobutanedioate
Glutamate(2S)-2-aminopentanedioate
Guanine2-amino-1,9-dihydro-6H-purin-6-one britannica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N3O4 B14586319 But-2-enedioic acid;guanidine CAS No. 61593-23-5

Properties

CAS No.

61593-23-5

Molecular Formula

C5H9N3O4

Molecular Weight

175.14 g/mol

IUPAC Name

but-2-enedioic acid;guanidine

InChI

InChI=1S/C4H4O4.CH5N3/c5-3(6)1-2-4(7)8;2-1(3)4/h1-2H,(H,5,6)(H,7,8);(H5,2,3,4)

InChI Key

KHABPRMUUQCJLV-UHFFFAOYSA-N

Canonical SMILES

C(=CC(=O)O)C(=O)O.C(=N)(N)N

Origin of Product

United States

Synthetic Methodologies and Preparative Approaches for But 2 Enedioic Acid;guanidine Complexes and Derivatives

Direct Synthesis of But-2-enedioic Acid;Guanidine (B92328) Salts

The direct combination of but-2-enedioic acid (commonly as fumaric acid) and guanidine forms a salt, guanidinium (B1211019) fumarate (B1241708). The synthesis of this salt can be achieved through several straightforward acid-base reaction pathways.

Solvent-Mediated Crystallization Techniques

Solvent-mediated crystallization is a primary method for preparing guanidinium fumarate. This technique involves dissolving the parent acid and base in a suitable solvent, allowing the resulting salt to crystallize upon concentration or cooling.

A common procedure involves dissolving fumaric acid in an aqueous solution, such as aqueous ammonia, and adding it to a filtered solution containing the guanidinium cation. Subsequent evaporation and cooling of the concentrated solution yield solid guanidinium fumarate, which can be further purified by recrystallization from water. researchgate.net One reported synthesis following this method yielded guanidine fumarate with a decomposition point of 179-182°C after a single recrystallization. researchgate.net

Similarly, substituted guanidinium fumarates can be prepared. For instance, Bis(N,N′,N′′-triisopropylguanidinium) fumarate–fumaric acid (1/1) has been synthesized by reacting N,N′,N"-triisopropylguanidine with fumaric acid in a round-bottom flask, yielding the crystalline product. beilstein-journals.org The growth of high-quality single crystals, such as guanidinium fumarate dihydrate (GFDH), has been achieved through slow evaporation from a solution at room temperature, allowing for detailed structural and optical analysis.

Table 1: Examples of Solvent-Mediated Synthesis of Guanidinium Fumarate Salts

ProductReactantsSolventMethodReported YieldReference
Guanidine FumarateGuanidine, Fumaric Acid, Aqueous AmmoniaWaterEvaporation and chillingGood yield researchgate.net
Bis(N,N′,N′′-triisopropylguanidinium) fumarate–fumaric acid (1/1)N,N′,N"-Triisopropylguanidine, Fumaric AcidNot specifiedMixing and crystallization92% beilstein-journals.org
Guanidinium Fumarate Dihydrate (GFDH)Guanidine, Fumaric AcidWaterSlow evaporationNot specified

Solid-State Reaction Pathways

Solid-state synthesis, particularly mechanochemistry, offers an environmentally friendly alternative to solvent-based methods by reducing or eliminating the need for bulk solvents. researchgate.net These reactions are typically performed by grinding or milling the solid reactants together, where mechanical force induces chemical transformation. researchgate.net

While specific literature detailing the mechanochemical synthesis of the simple but-2-enedioic acid;guanidine salt is not prominent, the pathway is well-established for a wide range of other guanidines and their salts. researchgate.netnih.gov The general approach involves the solvent-free milling of a guanidine or its precursor with the corresponding acid. nih.gov For example, various aryl guanidines have been successfully synthesized by the mechanochemical milling of aryl amines with a guanidinylating agent. nih.gov This methodology is recognized as an efficient, high-yielding, and rapid route for preparing guanidines and their derivatives. researchgate.net Therefore, the direct milling of guanidine (or guanidine carbonate) with but-2-enedioic acid represents a viable and green solid-state pathway for the synthesis of guanidinium fumarate.

Synthesis of Guanidine Derivatives Incorporating But-2-enedioic Acid Moieties

Beyond simple salt formation, the but-2-enedioic acid scaffold can be incorporated into more complex guanidine derivatives through various synthetic strategies, including multi-component reactions and the functionalization of precursor molecules.

Multi-component Reactions for Guanidine-Butenedioic Acid Adducts

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, are a powerful tool in organic synthesis. nih.gov Guanidine and its salts are frequently used as reagents in MCRs to generate heterocyclic compounds. nih.govnih.gov

A key reaction for forming guanidine-butenedioic acid adducts is the aza-Michael addition of a guanidine to an activated alkyne like dimethyl acetylenedicarboxylate (B1228247) (DMAD), which serves as a precursor to the but-2-enedioate moiety. The reaction of certain imidazo[2,1-b]quinazolines, which contain a guanidine core, with DMAD results in the formation of dimethyl 2-(2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-ylidenemethyl)but-2-enedioates. nih.govmdpi.com

Interestingly, the course of the reaction between guanidinium salts and dienophiles like DMAD can be controlled by the choice of the counter-anion. When guanidinium salts with non-nucleophilic anions (e.g., hexafluorophosphate) are used, a Diels-Alder cycloaddition can occur. nih.gov However, if nucleophilic anions like halides are present, they can deprotonate the guanidinium ion, leading to a neutral guanidine that undergoes an aza-Michael addition to DMAD, followed by cyclization to yield products such as 2-aminoimidazolidinone derivatives and a 2-halofumarate byproduct. nih.gov

Table 2: Multi-component Reactions Yielding But-2-enedioate Derivatives

Guanidine SourceReagentProduct TypeKey FindingReference
Imidazo[2,1-b]quinazoline derivativeDimethyl acetylenedicarboxylate (DMAD)Dimethyl 2-(...ylidenemethyl)but-2-enedioateMichael addition of the enamine part of the guanidine system to DMAD. nih.govmdpi.com
Furfuryl guanidinium halidesDimethyl acetylenedicarboxylate (DMAD)2-Aminoimidazolidinone and 2-halofumarateThe halide anion promotes an aza-Michael addition/cyclization cascade. nih.gov
Furfuryl guanidinium hexafluorophosphateDimethyl acetylenedicarboxylate (DMAD)Guanidine-substituted oxanorbornadieneThe non-nucleophilic anion facilitates a Diels-Alder cycloaddition. nih.gov

Functionalization Strategies of Precursor Molecules

The synthesis of complex guanidine derivatives often relies on the strategic functionalization of precursor molecules. This can involve either building the guanidine group onto a molecule that already contains the but-2-enedioic acid moiety or, more commonly, introducing functionality to a guanidine precursor before or after its formation.

A powerful method for modifying guanidines involves using tailor-made guanidinylating agents. mdpi.com For instance, precursors like N,N′-Di-Boc-1H-pyrazole-1-carboxamidine can be reacted with an amine to transfer a protected guanidine group, which can be subsequently deprotected. mdpi.com This allows for the controlled synthesis of specifically substituted guanidines.

Solid-phase synthesis is another important strategy, particularly for creating libraries of compounds or for synthesizing bioconjugates like peptides and oligonucleotides. In this approach, a molecule is built step-by-step while attached to a solid resin support. For example, oligonucleotide-peptide conjugates containing guanidinium groups have been prepared via post-synthetic guanidinylation of a primary amine on the solid support. Similarly, deoxynucleic guanidine (DNG) oligomers, where the natural phosphodiester backbone of DNA is replaced by a guanidinium linkage, are synthesized on a solid phase. This involves the reaction of a resin-bound terminal amine with an activated carbodiimide, generated in situ from a thiourea (B124793) precursor, to form the protected guanidinium linkage.

Green Chemistry Approaches in Guanidine Synthesis

Recent research has focused on developing more sustainable and environmentally friendly methods for chemical synthesis, and the production of guanidine and its derivatives is no exception.

One of the most innovative green approaches is the biological production of guanidine. A biosynthetic pathway, termed the guanidine biosynthesis (GUB) cycle, has been demonstrated in engineered cyanobacteria. This process utilizes photosynthesis to produce guanidine directly from carbon dioxide and ammonia, representing a sustainable alternative to industrial methods that rely on fossil fuels.

In the realm of chemical synthesis, guanidinium salts themselves are being used as components in green catalytic systems. For example, guanidinium carbonate, in cooperation with an iron(III) benzoate (B1203000) complex, has been shown to be an effective, non-toxic, and halide-free catalyst for the ring-opening of epoxides with carboxylic acids. Furthermore, the biodegradability of various guanidinium salts has been studied, highlighting their potential as more environmentally benign chemicals.

Polymerization-Based Synthesis of Guanidine-Containing Macromolecules

The incorporation of the guanidine moiety into macromolecular structures offers a pathway to materials with unique catalytic and biological properties. Polymerization-based methods provide a versatile platform for the synthesis of these complex polymers.

Polyaddition Reactions Involving Guanidine and But-2-enedioic Acid Monomers

Polyaddition represents a fundamental concept in polymer synthesis, involving the reaction of bifunctional nucleophiles with bifunctional electrophiles. nii.ac.jp In the context of guanidine-containing polymers, this approach has been explored, although studies specifically detailing the direct polyaddition of guanidine with but-2-enedioic acid monomers are not extensively documented in the provided results. However, the principles of polyaddition can be applied to understand how such a reaction might proceed.

The synthesis of optically active polyguanidines has been achieved through the polyaddition of biscarbodiimides with chiral diamines. nii.ac.jp This method offers a catalyst-free and ambient condition reaction, providing access to chiral polyguanidines. nii.ac.jp The reaction proceeds in a stepwise manner, allowing for the creation of both high molecular weight polymers and oligomeric analogues by adjusting the stoichiometry. nii.ac.jp While not a direct example with but-2-enedioic acid, this illustrates the potential of polyaddition for creating guanidine-based polymers. Theoretical models have also been developed to understand the kinetics and structural outcomes of polyaddition reactions involving various monomer types, which could be adapted to a guanidine and but-2-enedioic acid system. nih.govnih.gov

Synthesis of Poly(N-vinylguanidine) and Related Polymers

An effective route for the synthesis of poly(N-vinylguanidine) (PVG) involves a multi-step process. researchgate.netacs.org This typically begins with the free-radical polymerization of N-vinylformamide (NVF). researchgate.net The resulting poly(N-vinylformamide) (PNVF) is then subjected to basic hydrolysis to yield polyvinylamine (PVAm). researchgate.net Finally, the PVAm is guanidinylated to produce PVG. researchgate.netacs.org The molecular weight of the final polymer can be controlled by adjusting the initial ratio of NVF to the azo initiator. researchgate.net This method has been used to produce PVG with a high content of guanidine groups. researchgate.netacs.org

Polymerization StepDescription
Step 1: Polymerization Free-radical polymerization of N-vinylformamide (NVF) to yield poly(N-vinylformamide) (PNVF). researchgate.net
Step 2: Hydrolysis Basic hydrolysis of PNVF to produce polyvinylamine (PVAm). researchgate.net
Step 3: Guanidinylation Reaction of PVAm with a guanidinylating agent (e.g., cyanamide) to form poly(N-vinylguanidine) (PVG). researchgate.netacs.org

This interactive table summarizes the key steps in the synthesis of Poly(N-vinylguanidine).

Preparation of Polymer-Supported Chiral Guanidines

Polymer-supported chiral guanidines have been designed as effective base catalysts in asymmetric synthesis. researchgate.netnih.gov A common strategy involves the preparation of a chiral guanidine unit, which is then attached to a polymer backbone. For instance, (R)-2-[(S)-1-hydroxymethyl-2-phenylethylimino]-4-phenylimidazolidine, derived from (R)-phenylglycine, has been used as a key functional unit. researchgate.netnih.gov This chiral moiety can be supported on a polymer, such as polystyrene, through various chemical modifications. researchgate.net

The preparation of a model polymer-supported chiral guanidine has been detailed, involving multiple steps with varying reaction conditions to optimize conversion. researchgate.net These polymer-based catalysts have shown moderate enantioselectivity in asymmetric Michael reactions. researchgate.netnih.gov

Reagent/ConditionPurposeReference
NaI/acetoneHalogenation of the polymer support. researchgate.net
NaH/DMFAttachment of the chiral guanidine precursor. researchgate.net
(COCl)₂/PhHActivation step. researchgate.net
Et₃N/CH₂Cl₂Final coupling of the chiral unit. researchgate.net

This interactive table outlines the reagents and their functions in the preparation of a polymer-supported chiral guanidine.

Catalytic Strategies in Guanidine Synthesis

Catalysis plays a crucial role in developing efficient and selective methods for the synthesis of guanidine derivatives. Various catalytic systems have been explored to facilitate these transformations.

One-Pot Synthetic Methods

One-pot synthesis offers a streamlined approach to complex molecules by combining multiple reaction steps in a single vessel, avoiding the need for intermediate purification. Several one-pot methods for the synthesis of guanidine derivatives have been reported.

For instance, a three-component reaction of ketones, arylacetylenes, and guanidine, catalyzed by a KOBut/DMSO system, can produce 2-aminopyrimidines in good yields. nih.gov Another example is the synthesis of guanine (B1146940) from guanidine nitrate (B79036) and ethyl cyanoacetate (B8463686) in a one-pot process, which avoids the isolation of pyrimidine (B1678525) intermediates. patsnap.comgoogle.com This method involves cyclization, nitrosation, reduction, and a final cyclization to yield the product. patsnap.comgoogle.com

More recently, an electrochemical one-pot synthesis of guanidines from isothiocyanates and amines has been developed. rsc.org This method utilizes NaI as both an electrolyte and a mediator in an undivided cell, offering an environmentally friendly and cost-effective route to a wide range of guanidine compounds. rsc.org

Structural Elucidation and Supramolecular Characterization of But 2 Enedioic Acid;guanidine Systems

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic techniques is employed to confirm the formation of the guanidinium (B1211019) but-2-enedioate salts and to probe the structural nuances arising from the cis-trans isomerism of the anion and the extensive hydrogen-bonding networks.

Vibrational Spectroscopy (Fourier Transform Infrared, FT-Raman) for Hydrogen Bonding Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present and analyzing the hydrogen-bonding interactions within the guanidinium but-2-enedioate crystals.

In the case of guanidinium hydrogen maleate (B1232345), Fourier Transform Infrared (FTIR) and FT-Raman spectra confirm the presence of key functional groups. rdmodernresearch.com The O-H stretching vibration is observed around 2501 cm⁻¹ in the infrared spectrum. rdmodernresearch.com The presence of a C=C stretching vibration is confirmed by a band at 1672 cm⁻¹ in the IR spectrum and 1673 cm⁻¹ in the Raman spectrum. rdmodernresearch.com A crucial indicator of salt formation is the appearance of bands corresponding to the carboxylate group (COO⁻). For guanidinium hydrogen maleate, a band at 1390 cm⁻¹ in the IR and 1393 cm⁻¹ in the Raman spectrum is assigned to the symmetric deformation of the carboxylate group. rdmodernresearch.com The C-N stretching vibration of the guanidinium cation is observed at 1216 cm⁻¹. rdmodernresearch.com The broad bands in the 3400-3100 cm⁻¹ range are attributed to the symmetric and asymmetric stretching of N-H bonds in the guanidinium cation, and their broadness is indicative of their involvement in hydrogen bonding. rdmodernresearch.com

For guanidinium fumarate (B1241708) dihydrate, FT-IR spectroscopy is similarly used to confirm the molecular structure. researchgate.net The extensive N-H···O and O-H···O hydrogen bonds present in these crystals lead to characteristic shifts and broadening of the vibrational bands. iucr.org The analysis of these spectra provides clear evidence for the proton transfer from the acid to the base and the establishment of a robust hydrogen-bonded network.

Vibrational Frequencies for Guanidinium Hydrogen Maleate

Functional Group FTIR Frequency (cm⁻¹) FT-Raman Frequency (cm⁻¹) Reference
O-H Stretching 2501 2370 rdmodernresearch.com
N-H Stretching 3400-3100 - rdmodernresearch.com
C=C Stretching 1672 1673 rdmodernresearch.com
Carboxylate (COO⁻) 1390 1393 rdmodernresearch.com
C-N Stretching 1216 - rdmodernresearch.com
C-H Bending 856 3043 (stretching) rdmodernresearch.com
Carboxylate Deformation 623 - rdmodernresearch.com
C=O Carbonyl Deformation 535 - rdmodernresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for the formation of the but-2-enedioic acid;guanidine (B92328) salt and offers detailed information about the chemical environment of each atom.

While specific high-resolution NMR data for the simple guanidinium salts of maleic and fumaric acid are not extensively detailed in the provided literature, the principles of NMR analysis confirm their structure. In ¹H NMR, the disappearance of the acidic proton signal from the carboxylic acid and the presence of signals corresponding to the protons of the but-2-enedioate anion and the N-H protons of the guanidinium cation would confirm salt formation. The chemical shifts of the vinylic protons in the but-2-enedioate anion are particularly informative.

In ¹³C NMR spectroscopy, the chemical shifts of the carbonyl carbon and the vinylic carbons provide insight into the electronic structure of the anion. The guanidinium carbon signal is also a key indicator. For instance, in related compounds, the ¹³C chemical shifts for the but-2-enedioate moiety show distinct values for the carbonyl and vinylic carbons. mdpi.com The chemical shifts are sensitive to the solvent and concentration. nih.gov The analysis of ¹H and ¹³C NMR spectra of related structures confirms the presence of the but-2-enedioate and guanidinium moieties. mdpi.com

Typical Chemical Shift Ranges for Related Structures

Nucleus Functional Group Chemical Shift (ppm) Range Reference
¹H Vinylic C-H (maleate/fumarate) ~6.2 - 7.0 mdpi.com
¹H Guanidinium N-H Broad, variable nih.gov
¹³C Carbonyl (COO⁻) ~167 - 169 mdpi.com
¹³C Vinylic C=C ~120 - 146 mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to investigate the electronic transitions within the but-2-enedioic acid;guanidine systems and to determine their optical transparency window. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. williams.edupressbooks.pub

For guanidinium hydrogen maleate single crystals, UV-Vis spectral studies show a lower cut-off wavelength at approximately 298 nm. rdmodernresearch.comresearchgate.net This indicates that the crystal is transparent in the entire visible region, which is a desirable property for nonlinear optical materials. rdmodernresearch.com The electronic transitions responsible for this absorption are typically π → π* transitions within the conjugated system of the maleate anion. ijnrd.org

Similarly, guanidinium fumarate dihydrate exhibits a lower cut-off wavelength of 320 nm, also demonstrating high transparency in the visible range. researchgate.net The choice of solvent can be important in UV-Vis spectroscopy as it can influence the electronic transitions. williams.edu

Mass Spectrometry (MS) for Molecular Integrity

Crystallographic Analysis of this compound Complexes

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive structural information, revealing the precise molecular geometry, bond lengths, bond angles, and the intricate details of the crystal packing and hydrogen-bonding networks.

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction studies have been performed on both guanidinium maleate and fumarate systems, revealing key differences in their crystal structures driven by the stereochemistry of the anion.

Guanidinium hydrogen maleate (GuMlt) crystallizes in the orthorhombic system with the non-centrosymmetric space group Pca2₁. rdmodernresearch.comresearchgate.net The lattice parameters have been reported as a = 19.197 Å, b = 3.679 Å, and c = 7.189 Å. rdmodernresearch.com The crystal structure consists of planar guanidinium cations and hydrogen maleate anions. rdmodernresearch.com The planarity of the guanidinium ion is a result of the resonance delocalization of the positive charge. The crystal packing is dominated by strong N-H···O hydrogen bonds between the guanidinium cations and the carboxylate groups of the maleate anions, leading to the formation of a supramolecular network. rdmodernresearch.com

Anhydrous guanidinium hydrogen fumarate forms a two-dimensional hydrogen-bonded network. usc.edu.au It crystallizes in a system where the guanidinium cations lie on crystallographic mirror planes and the hydrogen fumarate anions possess inversion symmetry. usc.edu.au In contrast, guanidinium fumarate dihydrate (GFDH) crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net Aminoguanidinium hydrogen fumarate crystallizes in the monoclinic system with the space group P2₁/c, with unit cell parameters a = 6.3869(3) Å, b = 19.8731(10) Å, c = 7.0482(4) Å, and β = 114.688(3)°. iucr.org In this structure, the aminoguanidinium cations and fumarate monoanions are nearly planar, and the crystal packing is stabilized by intermolecular N-H···O and O-H···O hydrogen bonds, forming a three-dimensional network. iucr.org A characteristic R₂²(8) ring motif is often observed, formed by hydrogen bonds between the guanidinium N-H groups and the carboxylate oxygen atoms. iucr.org

Crystallographic Data for this compound Systems

Compound Crystal System Space Group a (Å) b (Å) c (Å) β (°) Reference
Guanidinium Hydrogen Maleate Orthorhombic Pca2₁ 19.197 3.679 7.189 90 rdmodernresearch.com
Guanidinium Fumarate Dihydrate Monoclinic P2₁/n - - - - researchgate.net
Aminoguanidinium Hydrogen Fumarate Monoclinic P2₁/c 6.3869(3) 19.8731(10) 7.0482(4) 114.688(3) iucr.org

Powder X-ray Diffraction (PXRD) for Bulk Crystalline Phases

Powder X-ray Diffraction (PXRD) is an essential non-destructive technique for the analysis of bulk crystalline materials. excillum.comuni-saarland.de It is employed to confirm the phase purity, identify the crystalline form, and determine the lattice parameters of the synthesized compounds. uni-saarland.deicdd.com For this compound systems, PXRD serves to verify the formation of the intended crystalline salt and to characterize its bulk properties. rdmodernresearch.comias.ac.in

In the case of guanidinium hydrogen maleate (GuMlt), a salt formed from the cis-isomer of but-2-enedioic acid, single-crystal X-ray diffraction has identified the material as belonging to the orthorhombic system with the space group Pca21. rdmodernresearch.com The lattice parameters determined from single-crystal analysis provide a reference for the bulk material. A PXRD pattern recorded for a powder sample of GuMlt crystals allows for the confirmation of the bulk material's identity and crystallinity by comparing the experimental diffraction peaks with a pattern simulated from the single-crystal data. rdmodernresearch.comias.ac.in The experimental d-spacing values obtained from the PXRD pattern can be indexed to specific crystallographic planes (hkl), confirming that the bulk sample consists of the same crystalline phase identified in the single-crystal study. rdmodernresearch.com

For example, the analysis of guanidinium hydrogen glutarate, a related dicarboxylate salt, illustrates this process where the experimental PXRD pattern was shown to be in close agreement with the simulated pattern, with a high-intensity peak confirming the material's good crystallinity. ias.ac.in This comparative analysis is a standard procedure to ensure the homogeneity of the crystalline phase in the bulk sample. reading.ac.uknih.gov

Table 1: Crystallographic Data for Guanidinium Hydrogen Maleate rdmodernresearch.com
ParameterValue
Crystal SystemOrthorhombic
Space GroupPca21
a (Å)19.197
b (Å)3.679
c (Å)11.324
Volume (ų)812

Analysis of Supramolecular Assembly and Intermolecular Interactions

The crystal structures of this compound systems are governed by a hierarchy of non-covalent interactions, which dictate the packing of molecules in the solid state. The protonation of the strongly basic guanidine (pKaH of conjugate acid is 13.6) by the carboxylic acid groups of but-2-enedioic acid results in the formation of guanidinium cations and but-2-enedioate anions. wikipedia.org The subsequent assembly is dominated by strong, charge-assisted hydrogen bonds between these ions.

The interaction between the guanidinium cation and the carboxylate groups of the but-2-enedioate anion (either fumarate or maleate) is a textbook example of charge-assisted hydrogen bonding. acs.org The guanidinium ion, with its six available hydrogen bond donors on the -NH₂ groups, and the carboxylate anion, with its available oxygen acceptors, readily form robust intermolecular connections. rsc.orgnih.gov

The most prominent and predictable hydrogen-bonding pattern is the R²₂(8) graph set motif. rsc.orgmdpi.com This motif consists of a pair of nearly linear N⁺-H···O⁻ hydrogen bonds between two N-H groups of a single guanidinium cation and the two oxygen atoms of a single carboxylate group, forming a stable eight-membered ring. rsc.orgmdpi.com This interaction is a powerful and reliable supramolecular synthon that directs the assembly of these crystal structures. mdpi.comnih.gov In many guanidinium-carboxylate systems, the N···O distances for these interactions typically range from 2.794 to 2.983 Å. mdpi.com

In guanidinium hydrogen fumarate, the salt of the trans-isomer, the guanidinium cations and hydrogen fumarate anions are linked by these N⁺-H···O⁻ interactions to form a two-dimensional hydrogen-bonded network. usc.edu.au In cases where the but-2-enedioic acid is only partially deprotonated (forming a hydrogen but-2-enedioate anion), additional O-H···O hydrogen bonds can form between the protonated and unprotonated carboxylate groups of adjacent anions, further extending the supramolecular architecture into infinite one-dimensional chains or more complex three-dimensional networks. rsc.orgresearchgate.net

The topology of these networks can vary. For instance, in anhydrous guanidinium hydrogen fumarate, a 2D network is formed. usc.edu.au In other related systems, such as those involving aminoguanidinium, the combination of N⁺-H···O⁻ and O-H···O hydrogen bonds can generate extensive three-dimensional networks. researchgate.net

Table 2: Typical Hydrogen Bond Parameters in Guanidinium-Carboxylate Systems
Interaction TypeSynthon TopologyTypical D···A Distance (Å)Reference
N⁺-H···O⁻R²₂(8)2.794 - 2.983 mdpi.com
O-H···OChain / Network~2.74 - 2.89 rsc.org

The study of this compound systems is a fundamental exercise in crystal engineering, a field focused on designing new solids with desired properties by understanding and controlling intermolecular interactions. researchgate.net The concept of the "supramolecular synthon" is central to this discipline. A supramolecular synthon is a robust and predictable structural unit formed by specific intermolecular interactions, which can be reliably used to build larger, desired architectures. aip.orgresearchgate.net

The R²₂(8) interaction between a guanidinium cation and a carboxylate anion is one of the most reliable and widely used supramolecular synthons. rsc.orgmdpi.comresearchgate.net Its high degree of predictability stems from the strong electrostatic attraction between the oppositely charged ions and the geometric complementarity of the hydrogen bond donors and acceptors. acs.org Crystal engineers exploit this robust synthon to construct specific and often complex supramolecular architectures, such as one-dimensional ribbons, two-dimensional "quasi-hexagonal" sheets, and three-dimensional porous frameworks known as hydrogen-bonded organic frameworks (HOFs). acs.orgrsc.orgaip.orgresearchgate.net By selecting different dicarboxylic acids (varying length, rigidity, or geometry) or by modifying the guanidinium cation, it is possible to tune the resulting crystal structure and its properties. rsc.orgresearchgate.net The consistent formation of guanidinium-carboxylate or analogous guanidinium-sulfonate sheets demonstrates the power of this design principle, allowing for the creation of layered structures that can include guest molecules, leading to materials with potential applications in separation or catalysis. acs.orgrsc.org

Theoretical and Computational Investigations of But 2 Enedioic Acid;guanidine Chemistry

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of the guanidinium (B1211019) maleate (B1232345) complex, the salt formed from guanidine (B92328) and but-2-enedioic acid (specifically, maleic acid).

Geometry optimization is a fundamental computational procedure that seeks to determine the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. sparkle.pro.br For the but-2-enedioic acid;guanidine complex, DFT methods are used to calculate the equilibrium structure. nih.gov This process involves starting with an initial guess of the molecular geometry and iteratively adjusting the atomic coordinates to minimize the total electronic energy of the system. semanticscholar.org

Theoretical studies based on experimental X-ray diffraction data for the guanidinium maleate crystal have been performed using DFT. nih.gov These calculations successfully identified a single equilibrium structure for the complex, confirming its stable conformation. nih.gov The accuracy of such optimizations is crucial, as the calculated molecular properties are highly dependent on the correct molecular geometry. semanticscholar.org The selection of appropriate functionals and basis sets is critical for achieving results that correlate well with experimental data. rsc.org

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. dergipark.org.trwuxiapptec.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com This facilitates charge transfer within the molecule, which can be important for properties like non-linear optical (NLO) activity. dergipark.org.tr For the guanidinium maleate complex, the HOMO and LUMO have been calculated and graphically illustrated. nih.gov The analysis of this energy gap provides insights into the potential for electron transfer between the guanidinium cation and the maleate anion. nih.govasianpubs.org

ParameterEnergy (eV)
HOMO Energy-7.012
LUMO Energy-1.234
Energy Gap (ΔE)5.778

Note: The values in this table are illustrative, based on typical DFT calculations for similar organic salt complexes and are intended to represent the type of data generated from such analyses.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intermolecular orbital interactions. researchgate.net It provides a detailed picture of the bonding and anti-bonding interactions between the electron donor (anion) and the electron acceptor (cation). researchgate.net In complexes involving the guanidinium cation, NBO analysis reveals significant orbital interactions, primarily through hydrogen bonds. nih.govresearchgate.net

For the this compound system, strong hydrogen bonds are expected between the N-H groups of the guanidinium cation and the carboxylate oxygen atoms of the but-2-enedioate anion. NBO analysis quantifies the strength of these interactions through the second-order perturbation energy, E(2). researchgate.net This analysis typically shows a significant charge transfer from the lone pairs of the oxygen atoms (donor) to the anti-bonding orbitals of the N-H bonds (acceptor), stabilizing the complex. researchgate.netnih.gov

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(O) of C=Oσ(N-H)~15-25Hydrogen Bond
LP(O) of C-O⁻σ(N-H)~20-40Hydrogen Bond

Note: The E(2) values are representative examples from NBO analyses of guanidinium-carboxylate interactions to illustrate the nature and magnitude of these stabilizing forces.

Mulliken population analysis is a method for estimating partial atomic charges from the results of quantum chemistry calculations. libretexts.orgwikipedia.org This analysis helps in understanding the charge distribution within a molecule and how it influences electrostatic interactions. dergipark.org.tr

In the guanidinium cation, the positive charge is not localized on a single atom but is delocalized across the central carbon and the three nitrogen atoms due to resonance. researchgate.net Mulliken charge analysis of guanidinium salts confirms this delocalization. asianpubs.org For the this compound complex, this analysis would show a net positive charge on the guanidinium moiety and a net negative charge on the but-2-enedioate moiety. The distribution of these charges dictates the strength and geometry of the ionic and hydrogen-bonding interactions between the two ions.

Atom/GroupMulliken Charge (a.u.)
Guanidinium (C(NH₂)₃⁺)+1.0
But-2-enedioate (⁻OOC-CH=CH-COO⁻)-1.0
Central Carbon (Guanidinium)~ +0.2 to +0.4
Nitrogen Atoms (Guanidinium)~ -0.5 to -0.7 (each)
Carboxylate Oxygens (But-2-enedioate)~ -0.6 to -0.8 (each)

Note: These charge values are typical and illustrative, derived from computational studies on guanidinium and carboxylate-containing compounds.

Mechanistic Studies of Reactions Involving Guanidine Catalysis

Guanidines are recognized as strong organic bases and have found significant use in organocatalysis. researchgate.netnih.gov A key feature of their catalytic activity is the ability of the guanidinium cation, their conjugate acid, to act as a hydrogen-bond donor. This allows for bifunctional catalysis, where the neutral guanidine can act as a base to deprotonate a substrate, while the resulting guanidinium cation can stabilize anionic intermediates or activate electrophiles through hydrogen bonding. researchgate.netrsc.org

Guanidine-based catalysts have been effectively employed in carbon dioxide (CO₂) fixation reactions, such as the synthesis of cyclic carbonates from epoxides and CO₂. researchgate.netrsc.orgmdpi.com The mechanism of these reactions has been investigated through both experimental and computational studies. whiterose.ac.uk

In a reaction involving a substrate like but-2-enedioic acid, the guanidine catalyst would likely play a dual role. The guanidinium cation can form multiple hydrogen bonds with the carboxylate groups of the acid and with CO₂, bringing the reactants into close proximity and activating them. rsc.org For instance, in the carboxylation of an indole derivative, computational studies have provided insight into the role of the guanidine catalyst in facilitating C-C bond formation with CO₂. rsc.org The catalyst stabilizes the transition state, thereby lowering the activation energy of the reaction. Mechanistic proposals often highlight a synergistic effect where the guanidinium moiety activates an electrophile (like CO₂) while the counter-anion (like but-2-enedioate) may also participate in the reaction pathway. rsc.orgmdpi.com Different reaction pathways may be dominant under different conditions, such as temperature, leading to different product distributions. whiterose.ac.uk

Role of Guanidine as a General Base Catalyst

Guanidine and its derivatives are recognized as strong organic bases, a characteristic that underpins their function in catalysis. ineosopen.orgrsc.org In the context of reactions involving but-2-enedioic acid, guanidine can act as a potent general base catalyst. Its high basicity enables it to deprotonate substrates, initiating a reaction sequence. The catalytic utility of guanidines stems from both the basicity of the neutral form and the hydrogen-bonding capabilities of its protonated conjugate acid, the guanidinium cation. rsc.orgresearchgate.net

The catalytic cycle can be computationally modeled to elucidate the mechanism. Initially, the guanidine base abstracts a proton from a substrate molecule. This protonation forms a guanidinium cation and a reactive anionic intermediate. The stability of this intermediate is crucial for the reaction to proceed. Following the initial deprotonation, the guanidinium cation can participate in the reaction by stabilizing transition states or intermediates through hydrogen bonding. rsc.orgresearchgate.net This bifunctional activation, where the catalyst acts as both a proton acceptor (as a base) and a proton donor/hydrogen-bond donor (as its conjugate acid), is a key feature of guanidine catalysis. rsc.org

Density Functional Theory (DFT) calculations are frequently employed to investigate the energetics of such catalytic cycles. For instance, in reactions analogous to the addition to but-2-enedioic acid derivatives (fumarates or maleates), computational studies can determine the stability of intermediates and the energy barriers of transition states. nih.gov These calculations help to clarify the reaction pathway and the precise role of the guanidine catalyst. The process often involves the guanidinium moiety transferring a proton back to an intermediate in a later step, regenerating the neutral guanidine catalyst and releasing the product. nih.gov

Table 1: Key Aspects of Guanidine as a General Base Catalyst

Feature Description Computational Method
Basicity Guanidine's strong basicity (high pKa of conjugate acid) facilitates the initial proton abstraction from the substrate. pKa calculations, DFT
Proton Transfer Modeling the proton transfer from the substrate to the guanidine base to form the reactive intermediate. Transition State Search, IRC
Intermediate Stabilization The resulting guanidinium cation stabilizes anionic intermediates and transition states through hydrogen bonding. NBO Analysis, AIM Theory

| Catalyst Regeneration | A subsequent proton transfer from the guanidinium ion to an intermediate regenerates the neutral catalyst. | DFT Energy Calculations |

Prediction and Modeling of Advanced Material Properties

The salt formed between but-2-enedioic acid and guanidine, guanidinium fumarate (B1241708) or maleate, is a candidate for non-linear optical (NLO) materials. Computational chemistry provides powerful tools to predict and understand the NLO properties of such materials before their synthesis and experimental characterization. The key property of interest is the molecular hyperpolarizability (β), which is a measure of how efficiently a material can convert incident light into light of a different frequency (e.g., second-harmonic generation).

Theoretical calculations, typically using DFT, can determine the electronic structure of the guanidinium-but-2-enedioate complex and from this, compute its NLO properties. researchgate.net The formation of a salt between the planar, electron-rich guanidinium cation and the dicarboxylate anion can lead to a non-centrosymmetric crystal structure, which is a prerequisite for second-order NLO activity. researchgate.net Computational models can predict the optimized geometry, electronic absorption spectra, and the components of the hyperpolarizability tensor. nih.gov Studies on similar organic salts, such as guanidinium benzenesulfonate and guanidinium 4-nitrobenzoate, have demonstrated that the combination of a guanidinium cation with an organic anion containing π-systems can lead to significant NLO responses. researchgate.netresearchgate.net These studies confirm the suitability of computational methods for predicting key NLO parameters.

Table 2: Calculated NLO Properties for Representative Guanidinium-based Crystals

Compound Method Optical Bandgap (Eg) Second Harmonic Generation (SHG) Efficiency (vs. KDP)
Guanidinium 4-nitrobenzoate Experimental/Calculated 3.4 eV 3.2 times
Guanidinium Isophthalate (B1238265) Experimental/Calculated > 5 eV N/A

Note: Data is based on analogous compounds to illustrate typical values obtained from computational and experimental studies. researchgate.netnih.gov

The strong and directional hydrogen bonding between the guanidinium cation and the carboxylate groups of but-2-enedioic acid is a primary driver for supramolecular assembly. exlibrisgroup.com The guanidinium ion can act as a multidentate hydrogen bond donor, while each carboxylate group on the but-2-enedioate anion can act as a hydrogen bond acceptor. This interaction can lead to the formation of extended one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. exlibrisgroup.comnih.gov

Computational simulations, particularly molecular dynamics (MD), are used to model these self-assembly processes. By simulating a system containing many ions of guanidinium and but-2-enedioate in a solvent, researchers can observe how they aggregate and organize into larger, ordered structures. These simulations provide insight into the stability of different hydrogen-bonding motifs and the resulting supramolecular architectures.

Gelation occurs when these supramolecular assemblies percolate through the solvent to form a continuous, sample-spanning network that immobilizes the solvent. researchgate.netnih.gov The mechanism involves the physical cross-linking of supramolecular polymer chains via non-covalent interactions, primarily hydrogen and ionic bonds. researchgate.net Computational models can help predict the conditions (e.g., concentration, temperature, solvent) under which gelation is likely to occur by analyzing the formation and stability of the 3D network. The strength of the guanidinium-carboxylate interaction is fundamental to forming the stable cross-links necessary for creating a gel. researchgate.net

Computational Assessment of Biological Interaction Potential

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations can be used to assess its potential to interact with biological targets, such as proteins and enzymes. The guanidinium group is of particular interest in drug design due to its ability to form strong, specific interactions with negatively charged residues like aspartate and glutamate (B1630785) on protein surfaces. rsc.orgnih.gov

The interaction between a guanidinium cation and a carboxylate group is a well-characterized and powerful molecular recognition motif. nih.gov Computational studies using both DFT and MD simulations have shown that a guanidinium ion can act as a "molecular bridge," simultaneously forming strong bidentate hydrogen bonds with the two carboxylate groups of an enzyme's active site. nih.gov This interaction can lead to potent enzyme inhibition. Given that but-2-enedioic acid possesses two carboxylate groups, the compound itself, stabilized by a guanidinium ion, can be docked into active sites that recognize dicarboxylate substrates.

Docking studies provide a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and reveal the specific interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts) that stabilize the ligand-target complex. nih.govnih.gov For the this compound complex, simulations would likely show the guanidinium moiety engaging with carboxylate or phosphate (B84403) groups on the target, while the but-2-enedioate part could form additional interactions, leading to a specific and stable binding mode. nih.govnih.gov

Table 3: Illustrative Molecular Docking Results for a Guanidinium-based Ligand

Target Protein Ligand Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
DNA Minor Groove Novel Guanidine Derivative (7i) -8.9 DG-C18, DA-A19 Hydrogen Bonding, Hydrophobic
HIV-1 Protease Guanidinium Ion -7.2 (Calculated) ASP-25, ASP-125 Bidentate Hydrogen Bond

Note: This table includes representative data from studies on guanidinium-containing molecules to illustrate the outputs of docking and interaction analyses. nih.govnih.gov

Advanced Applications in Materials Science and Chemical Engineering

Development of Non-linear Optical (NLO) Materials

Organic proton transfer compounds, particularly salts of guanidine (B92328) with organic carboxylic acids, have emerged as a promising class of materials for non-linear optical (NLO) applications. These materials are of significant interest for technologies such as high-speed information processing, optical communications, and optical data storage due to their potential for high NLO efficiencies and rapid electro-optic responses. The guanidinium (B1211019) cation is particularly advantageous due to its planar geometry, extensive hydrogen-bonding sites, and stabilized resonance structure, which contribute to enhanced molecular hyperpolarizability.

The primary design strategy for creating effective second-order NLO materials from organic acid-base reactions involves facilitating proton transfer to generate a salt that crystallizes in a non-centrosymmetric space group. A centrosymmetric crystal structure lacks second-order NLO properties, making the control of crystal packing paramount. The combination of guanidine, a strong organic base, with various carboxylic acids is a well-established route to achieve this.

The synthesis of guanidinium carboxylates for NLO applications typically follows a straightforward solution-based method. The general procedure involves:

Reacting guanidine carbonate with the desired carboxylic acid (e.g., but-2-enedioic acid) in a specific stoichiometric ratio, often in an aqueous or mixed-solvent system like water-propanol.

Stirring the solution at room temperature to ensure the completion of the acid-base reaction, resulting in the formation of the guanidinium salt.

Purifying the resulting solution by filtration.

Growing single crystals of the salt by slow evaporation of the solvent at a constant temperature.

This method has been successfully employed to grow high-quality single crystals of various guanidinium salts, such as guanidinium isophthalate (B1238265) and guanidinium L-monohydrogentartrate, for NLO studies. The same methodology is the standard approach for synthesizing guanidinium fumarate (B1241708) crystals.

The NLO performance of guanidinium-based proton transfer compounds is governed by a combination of molecular and crystal-level factors. The key relationships between structure and property include:

Proton Transfer and Hydrogen Bonding: The transfer of a proton from the carboxylic acid groups of but-2-enedioic acid to the guanidine molecule is the foundational step. This creates the highly polarizable guanidinium cation and the fumarate anion. The resulting ions are linked by an extensive network of N-H···O hydrogen bonds, which plays a crucial role in organizing the molecules into a stable, non-centrosymmetric lattice—a prerequisite for second-harmonic generation (SHG).

Molecular Hyperpolarizability: The guanidinium cation ([C(NH₂)₃]⁺) possesses a delocalized π-electron system and a D₃h symmetry, which results in a significant second-order hyperpolarizability (β). This intrinsic molecular property is the source of the macroscopic NLO effect. The interaction with the fumarate anion through hydrogen bonds can further enhance this effect.

For instance, studies on guanidinium phenyl arsonate and zinc guanidinium phosphate (B84403) have demonstrated that the formation of these robust, hydrogen-bonded networks is directly responsible for their notable SHG efficiencies, which are reported to be significantly higher than that of the standard inorganic NLO material, potassium dihydrogen phosphate (KDP).

Table 1: Comparison of Properties in Guanidinium-Based NLO Crystals

Compound Name Synthesis Method Key Structural Feature Second Harmonic Generation (SHG) Efficiency
Zinc Guanidinium Phosphate (ZGuP) Slow Solvent Evaporation 3D hydrogen-bonded network 1.825 x KDP
Guanidinium Isophthalate (GIP) Slow Solvent Evaporation Cation-anion linkage bridges Promising NLO properties and high laser damage threshold

Catalytic Applications of Guanidine-Based Systems

Guanidine and its derivatives are highly versatile catalysts, primarily owing to their exceptional basicity and unique hydrogen-bonding capabilities. These properties have been exploited in a range of catalytic applications, from organocatalysis and CO₂ capture to polymer chemistry.

Guanidine-based superbases have garnered significant attention for their ability to capture and activate carbon dioxide, a thermodynamically stable and kinetically inert molecule. This application is critical for carbon capture, utilization, and storage (CCUS) technologies, which aim to convert CO₂ into value-added chemicals.

The process involves the following steps:

CO₂ Capture: Guanidines react efficiently with CO₂, often from ambient air, to form guanidinium bicarbonate or carbamate (B1207046) salts. The reaction is typically reversible, and the captured CO₂ can be released under mild conditions, such as gentle heating, making the guanidine base recyclable.

CO₂ Activation: The formation of the guanidinium salt activates the CO₂ molecule. The complex hydrogen-bonding network within the ionic species and the delocalization of the positive charge within the guanidinium unit facilitate this activation.

Catalytic Transformation: The activated CO₂ can then participate in organic transformations. For example, guanidinium-based organocatalysts have been successfully used to synthesize useful cyclic carbonates from the reaction of CO₂ with epoxides under mild conditions.

Recent research has focused on bicyclic guanidine superbases, which demonstrate highly efficient and reversible CO₂ capture, with some systems requiring 50% less energy for CO₂ release compared to conventional aqueous alkanolamine solutions.

In the rubber industry, guanidines, particularly diarylguanidines like diphenylguanidine (DPG) and di-o-tolylguanidine (DOTG), are widely used as medium-speed primary or, more commonly, secondary vulcanization accelerators. Vulcanization is the chemical process of converting natural rubber and other unsaturated polymers into more durable materials by forming cross-links between polymer chains.

Guanidines function as alkaline accelerators and offer several distinct characteristics:

Delayed Action: They exhibit a slow onset of vulcanization, which provides good processing safety and prevents premature curing (scorch).

High Cross-link Density: Their use leads to a high degree of vulcanization, resulting in vulcanizates with high hardness, high tensile strength, and high fixed elongation stress.

Synergistic Effect: Guanidines are most effective when used as secondary accelerators in combination with primary accelerators like thiazoles and sulfenamides. This combination significantly enhances the vulcanization rate and the final properties of the rubber product.

Due to these properties, guanidine accelerators are indispensable in the manufacturing of a wide range of rubber products, including tires, rubber sheets, shoe soles, and other thick industrial items. However, they can cause discoloration, making them unsuitable for light-colored goods.

Table 2: Characteristics of Guanidine as a Vulcanization Accelerator

Property Description
Accelerator Class Alkaline; Medium-speed
Primary Role Secondary accelerator
Key Features Delayed action (good scorch safety), high degree of vulcanization
Resulting Rubber Properties High hardness, high tensile strength
Common Combinations Thiazoles, Sulfenamides

| Limitations | Slow vulcanization speed when used alone, poor heat aging resistance, causes discoloration |

Over the past two decades, chiral guanidines and their derivatives have been established as exceptionally powerful organocatalysts for asymmetric synthesis. Their effectiveness stems from their strong basicity combined with their ability to act as hydrogen-bond donors, allowing them to activate and control the stereochemistry of a wide array of organic reactions.

Structurally diverse chiral guanidine catalysts, including bicyclic, monocyclic, and acyclic variants, have been designed and synthesized. These catalysts enable numerous fundamental organic transformations to proceed with high efficiency and stereoselectivity. Key applications include:

Hydrogen-Bond Donor Catalysis: Chiral guanidinium salts are employed to direct reactions through the formation of specific hydrogen bonds with substrates.

Phase-Transfer Catalysis: These catalysts can facilitate reactions between reactants located in different immiscible phases.

Bifunctional Catalysis: Many chiral guanidines can act as both a Brønsted base (to deprotonate a substrate) and a hydrogen-bond donor (to organize the transition state), providing dual activation that leads to high enantioselectivity in reactions like the Henry (nitroaldol) reaction.

The combination of chiral guanidines with metal species has further expanded their utility, providing solutions for challenging transformations that are not achievable with conventional catalysts. The development of novel chiral guanidine derivatives continues to be an active area of research for the synthesis of valuable and complex molecules.

Supramolecular Gels and Functional Soft Materials

The formation of supramolecular gels from low molecular mass organic gelators (LMOGs) is a field of significant interest, driven by the potential to create novel soft materials with tunable properties. The but-2-enedioic acid;guanidine system serves as an exemplary model for the design of such materials.

The design of LMOGs based on but-2-enedioic acid and guanidine hinges on the principles of molecular recognition and self-assembly. The key interaction is the formation of a stable salt bridge between the carboxylate groups of the acid and the protonated guanidinium cation. This interaction is highly directional and provides a strong driving force for the assembly of the individual molecules into larger, ordered structures.

A study on the complex formed between maleic acid (the cis-isomer of but-2-enedioic acid) and guanidine has provided valuable insights into the synthesis and structure of these building blocks. Theoretical studies using Density Functional Theory (DFT) have been employed to optimize the geometry of the guanidinium-maleate complex, confirming the formation of a stable 1:1 adduct. The synthesis is typically a straightforward acid-base reaction in a suitable solvent, leading to the formation of the guanidinium salt of but-2-enedioic acid.

The gelation properties of these LMOGs can be tuned by modifying the chemical structure of either the diacid or the guanidine component. For instance, introducing additional functional groups can alter the solubility and the nature of the secondary interactions, thereby influencing the critical gelation concentration (CGC) and the mechanical properties of the resulting gel.

Table 1: Design Parameters for this compound LMOGs
Design ParameterDescriptionInfluence on Gelation
Isomer of But-2-enedioic AcidUse of maleic acid (cis) or fumaric acid (trans)Affects the geometry of the salt bridge and subsequent packing
Substituents on GuanidineAlkylation or arylation of the guanidine nitrogen atomsModifies steric hindrance and secondary interactions
Solvent SystemPolarity and hydrogen bonding capability of the solventDetermines the solubility of the LMOG and the strength of intermolecular forces

The gelation process is driven by the self-assembly of the LMOGs into three-dimensional networks that immobilize the solvent. In the case of this compound, the primary driving force is the strong and directional hydrogen bonding between the guanidinium cation and the carboxylate anions. nih.govnih.govbenthamscience.com These primary interactions are supplemented by weaker forces such as van der Waals interactions and, in some cases, π-π stacking if aromatic moieties are present.

The resulting gel network is composed of entangled fibers or other nano/microstructures. The morphology of these structures is highly dependent on the self-assembly conditions, including the solvent, temperature, and concentration of the gelator. Characterization of these supramolecular architectures is typically performed using techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), which provide direct visualization of the gel network. Rheological studies are also crucial for determining the mechanical properties of the gel, such as its viscoelasticity and response to stress and strain. mdpi.comresearchgate.netnih.govnih.gov

Table 2: Morphological and Rheological Characterization of Supramolecular Gels
Characterization TechniqueInformation ObtainedTypical Observations for LMOGs
Scanning Electron Microscopy (SEM)Microscale morphology of the gel networkInterconnected fibrous networks, ribbons, or sheet-like structures
Transmission Electron Microscopy (TEM)Nanoscale details of the self-assembled fibersDimensions and entanglement of individual nanofibers
RheologyViscoelastic properties (Storage Modulus G', Loss Modulus G'')Gel-like behavior (G' > G''), critical strain, and gel-sol transition temperature
X-ray Diffraction (XRD)Molecular packing within the self-assembled structuresEvidence of ordered, crystalline-like domains within the fibers

Corrosion Inhibition and Surface Modification Applications

The this compound compound and its derivatives have shown promise as effective corrosion inhibitors for various metals, particularly steel in acidic and neutral environments. This is attributed to the synergistic effect of the carboxylate and guanidinium moieties in adsorbing onto the metal surface and forming a protective barrier.

The carboxylate groups of but-2-enedioic acid can chemisorb onto the oxidized metal surface, forming a passivating layer that protects the underlying metal from corrosive agents. researchgate.netmdpi.com Dicarboxylic acids, in general, are known to support the passivation of carbon steel in aerated solutions by plugging defects in the oxide layer. researchgate.net The effectiveness of this protection can be enhanced by the molecular structure of the acid. The presence of a double bond in but-2-enedioic acid can further promote adsorption through π-electron interactions with the metal surface.

The integration of these moieties onto a metal surface can be achieved by simply immersing the metal in a solution containing the inhibitor. The inhibitor molecules then self-assemble on the surface, forming a protective film. The efficiency of this process is dependent on the concentration of the inhibitor, the temperature, and the pH of the solution.

The mechanism of corrosion inhibition by this compound involves the adsorption of the inhibitor molecules onto the metal surface, which can occur through both physical and chemical interactions. e3s-conferences.org The protonated guanidinium group, with its positive charge, can be attracted to the negatively charged metal surface (in acidic solutions), while the carboxylate groups can chemically bond with the metal oxides. This dual interaction leads to a strong and stable adsorbed layer.

This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment. stonex.com Furthermore, the inhibitor can influence the electrochemical reactions of corrosion. Guanidine derivatives have been shown to act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. electrochemsci.orgnih.gov

The effectiveness of the inhibition is often quantified by the inhibition efficiency (IE), which can be determined using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). mdpi.comnih.govyoutube.com

Table 3: Electrochemical Data for Guanidine-Based Corrosion Inhibitors on Steel in Acidic Media
Inhibitor Concentration (M)Corrosion Current Density (μA/cm²)Inhibition Efficiency (%)Reference
0 (Blank)1150- electrochemsci.org
1x10⁻⁶31073.0 electrochemsci.org
1x10⁻⁵12089.6 electrochemsci.org
1x10⁻⁴2098.3 electrochemsci.org
1x10⁻³1199.0 electrochemsci.org

The passivation process involves the formation of a thin, protective oxide layer on the metal surface, which is stabilized by the adsorbed inhibitor molecules. youtube.com This layer is more resistant to breakdown by corrosive species like chloride ions, thus providing long-term protection.

Photocatalytic Systems and Their Enhancement

Graphitic carbon nitride (g-C3N4), a metal-free semiconductor, has garnered significant attention as a photocatalyst for various applications, including the degradation of organic pollutants and hydrogen production. Guanidine is a common precursor in the synthesis of g-C3N4. The incorporation of but-2-enedioic acid into these systems has the potential to enhance their photocatalytic efficiency.

Recent studies have shown that doping g-C3N4 with non-metallic elements, which can be achieved by using carboxylic acids during the synthesis, can significantly improve its photocatalytic activity. bohrium.comexlibrisgroup.com The carboxylic acid can act as a source for oxygen or other heteroatoms, which modify the electronic band structure of the g-C3N4, leading to enhanced visible light absorption and more efficient separation of photogenerated electron-hole pairs. exlibrisgroup.com

The but-2-enedioic acid moiety can also play a role in the adsorption of pollutants onto the surface of the photocatalyst, bringing them in close proximity to the active sites for degradation. The degradation of organic dyes like methylene (B1212753) blue is a common benchmark reaction to evaluate the performance of new photocatalytic materials. usm.myrsc.orgexeter.ac.ukresearchgate.netmdpi.com

Table 4: Photocatalytic Degradation of Methylene Blue using g-C3N4-based Photocatalysts
PhotocatalystIrradiation Time (min)Degradation Efficiency (%)Reference
Pure g-C3N4180~70 exeter.ac.uk
1 wt.% MXene/g-C3N4180>90 exeter.ac.uk
g-C3N4/Carbon Framework180~98 rsc.org
Oxygen-doped g-C3N4 (from oxalic acid)240 (for Bisphenol A)~100 (mineralization rate 56%) exlibrisgroup.com

The enhancement of photocatalytic activity is attributed to several factors, including increased surface area, improved charge separation, and a more favorable band structure for redox reactions. The synergistic effect between the guanidine-derived g-C3N4 and the but-2-enedioic acid modifier holds significant promise for the development of highly efficient and sustainable photocatalytic systems.

Role of But-2-enedioic Acid in Photocatalyst Design

But-2-enedioic acid, existing as two geometric isomers—fumaric acid (trans) and maleic acid (cis)—plays a significant role as an organic linker in the design of advanced photocatalytic materials, particularly Metal-Organic Frameworks (MOFs). researchgate.netrsc.org MOFs are crystalline porous materials constructed from metal ions or clusters connected by organic ligands. researchgate.netacs.org The choice of but-2-enedioic acid as a linker is advantageous due to its ability to form stable and porous framework structures with various metal ions, such as zirconium (Zr), iron (Fe), lanthanum (La), and aluminum (Al). chemsociety.org.ngacs.orgdesy.de

The dicarboxylic nature of but-2-enedioic acid allows it to bridge metal centers, creating a robust network with a high surface area and tunable pore sizes. researchgate.net These characteristics are crucial for heterogeneous photocatalysis, as they provide abundant active sites and facilitate the diffusion of reactants and products. researchgate.net For instance, Zr-fumaric based MOFs have been synthesized and demonstrated effective photocatalytic degradation of organic pollutants like Methyl Violet 2B under UV irradiation. researchgate.net Similarly, iron(III)-based MOFs using fumaric acid have been developed for visible-light photocatalysis. chemsociety.org.ng

The specific isomer of but-2-enedioic acid can influence the final topology of the MOF. For example, using methylfumaric acid (mesaconic acid), a derivative of fumaric acid, with aluminum results in a different framework (Al-MIL-68-Mes) compared to using fumaric acid itself (Al-MIL-53-Fum). desy.de This is attributed to the steric effects of the methyl group, which alters the conformation of the linker molecule and directs the formation of a different structural framework. desy.de This tunability allows for the rational design of photocatalysts with specific structural and, consequently, functional properties.

The incorporation of but-2-enedioic acid and its derivatives into these frameworks is a key strategy for creating stable, high-surface-area materials that serve as effective platforms for photocatalytic applications. researchgate.netrsc.org

Modulation of Electronic Properties for Enhanced Photocatalytic Activity

But-2-enedioic acid not only provides the structural backbone for photocatalytic MOFs but also plays a crucial role in modulating their electronic properties to enhance catalytic activity. The electronic structure of a photocatalyst, particularly its band gap and the alignment of its energy levels, dictates its ability to absorb light and generate the electron-hole pairs necessary for photocatalytic reactions. acs.orgmdpi.com

The organic linker, in this case, but-2-enedioic acid, directly influences the electronic structure of the MOF. The interaction between the carboxylate groups of the acid and the metal centers forms the basis of the framework's electronic bands. acs.org The conjugation within the but-2-enedioic acid molecule (C=C double bond) contributes to the delocalization of electrons, which can affect the band gap of the material. By modifying the linker, for example, by introducing different functional groups, it is possible to tune the electronic properties and, therefore, the light absorption characteristics of the photocatalyst. researchgate.net

This modulation is key to developing visible-light-active photocatalysts, as many traditional wide-band-gap semiconductors are only active under UV irradiation. mdpi.comacs.org By engineering the linker and its interaction with the metal node, the band gap can be narrowed, enabling the material to absorb a larger portion of the solar spectrum. mdpi.com The process involves the transfer of photoinduced charges from the light-harvesting organic linker to the metal nodes, which act as catalytic centers. acs.org This charge separation is a critical step in photocatalysis, and the efficiency of this process is heavily dependent on the electronic coupling between the linker and the metal. mdpi.com

Furthermore, the structure of the MOF can create a built-in electric field that promotes the separation of photogenerated electrons and holes, thereby enhancing photocatalytic activity by reducing recombination rates. mdpi.com The precise arrangement of but-2-enedioic acid linkers around the metal centers is fundamental to establishing this favorable electronic environment, leading to more efficient solar energy conversion. rsc.org

Polymeric Materials Development

Characterization of Poly(N-vinylguanidine) for Specific Material Functions

Poly(N-vinylguanidine) (PVG) is a functional polymer characterized by the presence of guanidine groups along its chain. The synthesis of PVG can be achieved through the free-radical polymerization of N-vinylformamide, followed by a hydrolysis step. technologypublisher.com The defining feature of PVG is the guanidine moiety, which, after anion exchange with hydroxide, becomes highly effective at capturing carbon dioxide (CO2). technologypublisher.com

Characterization of PVG-based materials has revealed their potential for significant material functions, primarily centered on CO2 capture from the atmosphere, a process known as direct air capture (DAC). technologypublisher.com Research has demonstrated that PVG polymers exhibit excellent CO2 sorption capabilities in both solid and aqueous forms. technologypublisher.com

Key characterization findings and their corresponding material functions are detailed below:

Sorption Capacity: Initial tests on solid PVG showed CO2 sorption capabilities approaching 700 µmol/g over two hours in humid ambient air. When dissolved in water to form a 5% solution, the capacity increased significantly to 4400 µmol/g (with respect to the polymer weight). This high capacity makes it a promising material for DAC technologies and for capturing CO2 from dilute industrial gas streams. technologypublisher.com

Physical Form and Morphology: PVG can be processed into various forms, including bulk material, aqueous solutions, and nanofiber sheets. technologypublisher.com Electrospinning PVG into nanofibers increases the surface area, which in turn enhances the sorption kinetics. This versatility allows the material to be adapted for different application requirements. technologypublisher.com

Regeneration: A crucial characteristic for any sorbent material is its ability to be regenerated and reused. PVG materials can be regenerated with relatively low energy input, using heat at 100°C in the air. technologypublisher.com The polymer can also be crosslinked to make it compatible with steam regeneration, enhancing its durability and economic viability for large-scale applications. technologypublisher.com

Applications: Beyond DAC, the unique properties of PVG make it suitable for life support systems, such as in space cabin environments where CO2 removal is critical. technologypublisher.com

The table below summarizes the key characteristics and functions of Poly(N-vinylguanidine).

CharacteristicFinding/PropertySpecific Material FunctionSource
CO2 Sorption (Solid)~700 µmol/g in 2 hoursDirect air capture (DAC) technologypublisher.com
CO2 Sorption (Aqueous Solution)Up to 4400 µmol/gCapture from dilute gas streams technologypublisher.com
Regeneration ConditionHeating at 100°C in airReusability and cost-effectiveness technologypublisher.com
ProcessabilityCan be formed into bulk, solutions, or electrospun nanofibersAdaptability for various reactor designs and applications technologypublisher.com
Potential ApplicationsDAC, industrial gas capture, life support systemsEnvironmental remediation and air purification technologypublisher.com

Investigations into Biological Interactions and Activities Excluding Clinical, Safety, and Dosage

Antimicrobial Efficacy and Mechanisms of Action

The antimicrobial properties of guanidine-containing compounds have been a subject of extensive research. The unique chemical structure of the guanidinium (B1211019) group plays a pivotal role in their efficacy against a broad spectrum of microbes.

Polymeric guanidine (B92328) derivatives, such as poly(N-vinylguanidine), have demonstrated significant bactericidal capabilities. The mechanism of action is primarily attributed to the interaction of the positively charged guanidinium groups with the negatively charged components of bacterial cell membranes. This electrostatic interaction disrupts the membrane integrity, leading to the leakage of intracellular components and ultimately, cell death.

Studies on modified guanidine-based polymers have utilized atomic force microscopy (AFM) to visualize the morphological changes in bacteria upon treatment. These investigations have shown that the polymers cause significant damage to the bacterial cell membrane, leading to the leakage of cytoplasmic contents. nih.govpreprints.org The antimicrobial activity is influenced by factors such as molecular weight and charge density of the polymer. northwestern.edu For instance, increasing the molecular weight and charge density through cross-linking can enhance the antimicrobial efficacy. northwestern.edu

The biocidal action of poly(hexamethylene guanidine) (PHMG), a related polymer, is also described as an electrostatic destructive interaction with the anionic surface of bacterial cell membranes. rsc.org

The antimicrobial activity of guanidine derivatives is intricately linked to their chemical structure. Several key structural features have been identified as crucial for their efficacy.

In a study of guanylated polymethacrylates, which mimic antimicrobial peptides, the ideal composition for high potency against Gram-positive bacteria was found to include guanidines as the cation source, a low molecular weight, and a low level of lipophilicity. mdpi.com The conversion of ammonium (B1175870) moieties to guanidine groups in poly(2-aminoethylmethacrylate)-based materials has been shown to improve both the antibacterial activity and the speed of action against both Escherichia coli and Bacillus subtilis. nih.gov

For guanidine-containing polyhydroxyl macrolides, the terminal guanidine group and the lactone ring are considered vital for their antibacterial and antifungal activities. researchgate.net Furthermore, the guanidyl side-chain has been found to target lipoteichoic acid in Staphylococcus aureus. researchgate.net In the case of guanidine-functionalized labdane-type diterpenoids, specific stereoisomers, namely labdan-8,13(R)-epoxy-15-oyl guanidine and labdan-8,13(S)-epoxy-15-oyl guanidine, have demonstrated notable antimicrobial effects against both Gram-negative and Gram-positive bacteria, as well as antifungal action. northwestern.edu

The following table summarizes the key structure-activity relationships for various antimicrobial guanidine derivatives.

Derivative ClassKey Structural Features for High ActivityTarget Microorganisms
Guanylated PolymethacrylatesGuanidine as cation source, low molecular weight, low lipophilicityGram-positive bacteria (e.g., S. epidermidis)
Poly(2-aminoethylmethacrylate)Conversion of ammonium to guanidine moietiesE. coli, B. subtilis
Polyhydroxyl MacrolidesTerminal guanidine group, lactone ringGram-positive bacteria (e.g., S. aureus), Fungi
Labdane DiterpenoidsSpecific stereoisomers (e.g., labdan-8,13(R/S)-epoxy-15-oyl guanidine)Gram-negative and Gram-positive bacteria, Candida albicans

Guanidine derivatives have been investigated for their potential to act as hydrolyzing agents against toxic organophosphates. The mechanism of this hydrolysis is of significant interest for the development of detoxification agents.

Research indicates that the hydrolysis of organophosphates by guanidine-functionalized polymers can proceed via a general SN2 mechanism. mdpi.com This involves a nucleophilic attack on the phosphorus center of the organophosphate molecule.

Kinetic investigations and DFT calculations on the cleavage of phosphoric diesters promoted by guanidinium units suggest a cooperative catalytic mechanism. It is proposed that a guanidine-guanidinium catalytic dyad can operate, where the deprotonated guanidine acts as a general base to activate a water molecule for the nucleophilic attack, rather than acting as a nucleophile itself. nih.gov This mechanism highlights the ability of the guanidinium group to facilitate the hydrolysis of the phosphate (B84403) ester bond.

Exploration of Enzyme Inhibition Potential

The structural characteristics of guanidine derivatives make them suitable candidates for interacting with the active sites of enzymes, leading to potential inhibitory activity.

Guanidine derivatives have been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. DPP-4 inhibitors are a class of oral medications used in the management of type 2 diabetes. researchgate.net They work by blocking the DPP-4 enzyme, which in turn increases the levels of incretin (B1656795) hormones like GLP-1 and GIP. researchgate.netresearchgate.net This leads to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. researchgate.net

While many known DPP-4 inhibitors are not guanidine derivatives, the guanidine moiety has been explored in the design of novel inhibitors. The ability of the guanidinium group to form multiple hydrogen bonds and electrostatic interactions makes it a valuable functional group for binding to the active site of enzymes like DPP-4.

The following table presents examples of DPP-4 inhibitors, though they are not all guanidine derivatives, they illustrate the therapeutic class that guanidine compounds could potentially belong to.

DPP-4 InhibitorFDA Approval Status
SitagliptinApproved
SaxagliptinApproved
LinagliptinApproved
AlogliptinApproved
VildagliptinApproved by EMA (not FDA)

Understanding the binding interactions between guanidine derivatives and their biological targets is crucial for elucidating their mode of action and for the rational design of more potent compounds.

Ligand binding studies have shown that guanidine-containing compounds can interact with various biological macromolecules. For instance, certain guanidino-aryl derivatives have been shown to bind to the minor groove of DNA and RNA. The positively charged guanidinium group contributes to this binding through hydrogen bonding and electrostatic interactions.

In the context of enzyme inhibition, molecular docking and radioligand binding studies have been employed to understand the interactions of guanidine derivatives with their target enzymes. For example, in studies of guanidine derivatives as muscarinic receptor antagonists, it was found that the guanidine group forms a hydrogen-bond network with key amino acid residues in the binding site, such as asparagine and alanine. Similarly, for sigma receptors, the guanidine core is crucial for interaction, and substitutions on the phenyl rings can significantly affect binding potency. These studies provide a detailed picture of the binding mode at the molecular level, guiding further structural modifications to improve affinity and selectivity.

Cell Penetration Mechanisms of Guanidinium-Rich Molecular Transporters

The guanidinium group, the protonated form of guanidine, is a key functional moiety responsible for the remarkable ability of certain molecules to traverse cellular membranes. These molecules, often referred to as cell-penetrating peptides (CPPs) or molecular transporters, are rich in guanidinium-bearing residues like arginine. Their mechanisms of entry are a subject of intensive research, moving beyond simple endocytosis to include direct translocation across the lipid bilayer.

The cellular uptake of guanidinium-rich transporters is a complex process that does not rely on a single universal mechanism but rather a combination of pathways, with direct, energy-independent translocation being a significant route. creative-proteomics.com The foundational biophysical interaction driving this process is the strong, specific binding between the positively charged guanidinium groups of the transporter and negatively charged components on the cell surface. creative-proteomics.comwikipedia.org

The planar, delocalized positive charge of the guanidinium headgroup allows it to form stable, bidentate (or bifurcated) hydrogen bonds with anionic groups such as phosphates, sulfates, and carboxylates, which are abundant on the cell surface in the form of phospholipids (B1166683) and proteoglycans. creative-proteomics.comwikipedia.org This initial association is governed by both electrostatic attraction and this specific hydrogen bonding pattern. creative-proteomics.com The strength of this association correlates with the number and spatial arrangement of the guanidinium groups on the transporter molecule. creative-proteomics.comwikipedia.org

Following this binding, a key hypothesis known as 'adaptive translocation' suggests that the formation of these ion pairs effectively neutralizes the charge of the complex. creative-proteomics.com This charge neutralization diminishes the polarity of the transporter, allowing the newly formed complex to partition into the hydrophobic core of the lipid bilayer and move across the membrane. creative-proteomics.com The cell's membrane potential can further act as a driving force for the inward movement of these cationic molecules. creative-proteomics.comresearchgate.net

An alternative but related mechanism proposes the involvement of fatty acids and the natural pH gradient across the cell membrane. prepp.inmetwarebio.comhuji.ac.il In this model, deprotonated fatty acids on the cell's exterior interact with the guanidinium groups, facilitating the formation of a transient, localized channel or pore in the membrane. prepp.inmetwarebio.com The transporter molecule can then move through this channel. Upon reaching the more acidic cytosolic side, the fatty acids become protonated and release the transporter, closing the channel. prepp.inmetwarebio.com

Table 1: Key Biophysical Interactions in Guanidinium Transporter Entry

Interaction / FactorDescriptionRole in Cellular Entry
Electrostatic Association Initial attraction between the cationic guanidinium groups and anionic cell surface molecules (phosphates, sulfates, carboxylates). creative-proteomics.comBrings the transporter into close proximity with the cell membrane. wikipedia.org
Bidentate Hydrogen Bonding Formation of specific, bifurcated hydrogen bonds between the guanidinium group and cell surface anions. creative-proteomics.comCreates a stable, charge-neutralized ion pair, reducing polarity. creative-proteomics.com
Adaptive Translocation The process where the charge-neutralized complex partitions into and moves across the hydrophobic membrane core. creative-proteomics.comFacilitates direct, non-endocytic passage into the cytosol.
Membrane Potential The electrical potential difference across the plasma membrane.Acts as an inwardly directed driving force for the cationic transporter. creative-proteomics.com
Fatty Acid Interaction Binding of guanidinium groups to deprotonated fatty acids in the outer leaflet of the membrane. prepp.inMay induce transient membrane channels to facilitate entry, driven by the transmembrane pH gradient. prepp.inmetwarebio.com

The concept of "molecular chameleons" is central to understanding how highly polar, water-soluble guanidinium-rich transporters can efficiently cross the nonpolar lipid membrane. askfilo.comnih.gov This term describes the ability of these molecules to adapt their physicochemical properties in response to changes in their immediate microenvironment. norbidar.com

In the aqueous, polar extracellular milieu, the transporter exists as a highly charged, solvated oligocation, ensuring its solubility. askfilo.comnih.gov However, upon approaching and interacting with the cell surface, its properties change dramatically. The formation of the charge-neutralized complex with membrane anions, as described previously, effectively masks the transporter's polarity. askfilo.com This transition from a polar to a significantly less polar species is the hallmark of its chameleonic behavior. nih.gov

This microenvironment-dependent shift is crucial for overcoming the large energetic barrier associated with moving a charged molecule through a hydrophobic environment. By becoming nonpolar upon complexation, the transporter can more readily partition into and diffuse across the lipid bilayer. askfilo.com Once inside the cell, the different ionic environment of the cytosol can lead to the dissociation of the complex, releasing the transporter and its cargo. This ability to reversibly alter polarity based on the environment—from polar outside the cell, to nonpolar within the membrane, and back to polar inside the cell—is a key determinant of the transporter's function. nih.gov

Bioactive Natural Products Containing Guanidine Scaffolds

The guanidine functional group is not only a synthetic tool for cellular delivery but also a recurring motif in a diverse array of bioactive natural products. nih.gov Found in organisms ranging from cyanobacteria and marine invertebrates to terrestrial plants, this group imparts unique chemical properties that are often essential for the molecule's biological activity. metwarebio.comaskfilo.com

The biological activity of guanidine-containing natural products is intrinsically linked to the chemical properties of the guanidinium cation. creative-proteomics.comnih.gov At physiological pH, the guanidine group is protonated, forming a planar, resonance-stabilized cation. This structure is an excellent hydrogen bond donor and can engage in multiple non-covalent interactions, including charge pairing and cation-π interactions with aromatic residues in proteins. nih.gov These properties enable high-affinity, specific binding to a wide range of biological targets, such as enzymes and ion channels. creative-proteomics.comnih.gov

This has resulted in a broad spectrum of biological activities. For example, saxitoxin, a neurotoxin produced by cyanobacteria and dinoflagellates, is a potent blocker of voltage-gated sodium channels, an activity directly mediated by its guanidinium moieties. nih.govnih.gov Other examples include the suomilide peptides from cyanobacteria, which act as serine protease inhibitors, and the sesterterpenoid scytoscalarol, which exhibits antimicrobial activity. nih.gov The structural diversity of these compounds leads to a wide array of biological functions, including antitumor, antiviral, and anti-inflammatory activities. nih.gov

Table 2: Examples of Bioactive Guanidine-Containing Natural Products

CompoundSource OrganismStructural ClassBiological Activity (Excluding Clinical)
Saxitoxin Cyanobacteria, DinoflagellatesAlkaloidPotent voltage-gated sodium channel blocker. nih.govnih.gov
Tetrodotoxin Pufferfish, Marine BacteriaAlkaloidHighly selective voltage-gated sodium channel blocker.
Crambescidin Alkaloids Marine Sponges (Crambe crambe)AlkaloidAntiviral and cytotoxic activities.
Ptilomycalin A Marine Sponges (Ptilocaulis spiculifer)Polyketide/AlkaloidAntifungal, antiviral, and antitumor properties.
Galegine Galega officinalis (Goat's Rue)AlkaloidExhibits hypoglycemic effects in research models.
Agelasidines Marine Sponges (Agelas sp.)Diterpene AlkaloidAntimicrobial and cytotoxic activities. hmdb.ca

Guanidine-bearing natural products display remarkable structural diversity, encompassing classes such as alkaloids, non-ribosomal peptides, polyketides, and terpenoids. askfilo.com This diversity arises from complex biosynthetic pathways that have evolved to incorporate and modify the guanidine group.

The primary biological precursor for the guanidine group is the amino acid L-arginine. However, the installation of the guanidino moiety onto a molecular scaffold is a complex enzymatic process. In cyanobacteria, dedicated biosynthetic gene clusters (BGCs) have been identified that orchestrate the production of these metabolites. nih.gov These clusters encode a variety of specialized enzymes that catalyze the installation and subsequent functionalization of the guanidine group. prepp.innih.gov

Enzymatic transformations can include direct guanidinylation of an amine precursor, cyclization reactions to form cyclic guanidine systems, and further tailoring steps like N-prenylation, which adds lipid groups to the guanidine nitrogen atoms. creative-proteomics.comhuji.ac.ilnih.gov These modifications play a critical role in constructing the final chemical architecture, which is essential for the molecule's specific biological activity and target recognition. nih.govnih.gov The study of these enzymatic strategies not only provides insight into the metabolic versatility of these organisms but also offers potential tools for enzyme engineering and synthetic biology applications. creative-proteomics.com

Metabolic Roles and Intermediates of But-2-enedioic Acidbyjus.com

But-2-enedioic acid exists as two geometric isomers: maleic acid (cis) and fumaric acid (trans). In biological systems, the trans-isomer, known by its conjugate base form fumarate (B1241708) , is a ubiquitous and critical metabolic intermediate. creative-proteomics.comwikipedia.org

Fumarate is a central component of the tricarboxylic acid (TCA) cycle (also known as the Krebs cycle or citric acid cycle), a fundamental metabolic pathway that occurs in the mitochondria of eukaryotic cells. creative-proteomics.combyjus.com The TCA cycle is the final common pathway for the oxidation of carbohydrates, fats, and proteins to produce cellular energy in the form of adenosine (B11128) triphosphate (ATP). byjus.comnih.gov

Within this cycle, fumarate serves as an intermediate linking the oxidation of succinate (B1194679) to the hydration that forms malate (B86768). The key reactions involving fumarate are:

Formation from Succinate : Fumarate is generated through the oxidation of succinate. This reaction is catalyzed by the enzyme succinate dehydrogenase (also known as Complex II of the electron transport chain). In this step, a molecule of flavin adenine (B156593) dinucleotide (FAD) is reduced to FADH₂. wikipedia.orgbyjus.com

Conversion to Malate : Fumarate is subsequently converted to L-malate through a stereospecific hydration reaction (the addition of a water molecule across the double bond). This reversible reaction is catalyzed by the enzyme fumarase (or fumarate hydratase). wikipedia.orgprepp.inbyjus.com

Beyond its indispensable role in the mitochondrial TCA cycle, fumarate also connects different metabolic pathways. It is a byproduct of the urea (B33335) cycle and the purine (B94841) nucleotide salvage pathway in the cytosol. wikipedia.orgnih.gov Cytosolic fumarate can be transported into the mitochondria to enter the TCA cycle, or it can be metabolized in the cytosol. For instance, it can be converted to aspartate via malate and oxaloacetate, thereby linking energy metabolism with amino acid and pyrimidine (B1678525) biosynthesis. nih.govnih.gov Thus, fumarate is not merely a transient intermediate but a key metabolic node that integrates cellular energy status with major biosynthetic pathways. nih.gov

Table 3: Fumarate in the Tricarboxylic Acid (TCA) Cycle

Preceding IntermediateEnzymeReactionProduct Intermediate
Succinate Succinate Dehydrogenase (Complex II)Oxidation (FAD → FADH₂)Fumarate
Fumarate Fumarase (Fumarate Hydratase)Hydration (+ H₂O)L-Malate

Fumaric Acid as an Intermediate in Central Metabolic Pathways

Fumaric acid, in its ionized form fumarate, is a critical metabolic intermediate that participates in several central metabolic pathways essential for cellular energy production and biosynthetic processes. wikipedia.orgpearson.com Its roles in the citric acid cycle (also known as the Krebs cycle or tricarboxylic acid cycle) and its connection with the urea cycle highlight its importance as a key molecule linking the metabolism of carbohydrates, fats, and proteins. byjus.compearson.com

Role in the Citric Acid Cycle (Krebs Cycle)

The citric acid cycle is a series of enzyme-catalyzed chemical reactions that occurs in the mitochondrial matrix of eukaryotic cells and is a central driver of cellular respiration. byjus.comwikipedia.org Fumarate serves as an intermediate in this cycle. wikipedia.orgwikipedia.org It is generated from the oxidation of succinate by the enzyme succinate dehydrogenase (also known as Complex II of the electron transport chain). wikipedia.orgbyjus.com This reaction is unique in the Krebs cycle as it is the only one that occurs in the inner mitochondrial membrane, directly linking the cycle to the electron transport chain. brainly.in In this step, a molecule of flavin adenine dinucleotide (FAD) is reduced to FADH₂. byjus.com

Subsequently, fumarate is converted into malate through a hydration reaction, which involves the addition of a water molecule across the double bond of fumarate. prepp.intestbook.com This reversible reaction is catalyzed by the enzyme fumarase (or fumarate hydratase). byjus.comprepp.in The malate formed is then oxidized to regenerate oxaloacetate, which can accept another molecule of acetyl-CoA to begin a new turn of the cycle. byjus.com

Link to the Urea Cycle

Fumarate provides a crucial link between the urea cycle and the citric acid cycle. medicoapps.orgwikipedia.org The urea cycle is a metabolic pathway that occurs primarily in the liver and is responsible for the disposal of excess nitrogen in the form of urea. medicoapps.org In one of the steps of the urea cycle, the enzyme argininosuccinase cleaves argininosuccinate (B1211890) to produce arginine and fumarate. medicoapps.orgwikipedia.org This reaction takes place in the cytosol. wikipedia.org

The fumarate produced can then be transported into the mitochondrion to enter the citric acid cycle. wikipedia.org In the cytosol, fumarate is first hydrated to malate by cytosolic fumarase. wikipedia.org This malate is then oxidized to oxaloacetate by cytosolic malate dehydrogenase, a reaction that also generates a molecule of reduced nicotinamide (B372718) adenine dinucleotide (NADH). wikipedia.org Oxaloacetate can then be used in several metabolic pathways, including being converted to aspartate via transamination, which can then re-enter the urea cycle, thus completing the "Krebs Bicycle" or aspartate-argininosuccinate shunt. medicoapps.orgwikipedia.org This connection is vital for replenishing the intermediates of the citric acid cycle and for the transfer of reducing equivalents between the mitochondrion and the cytosol. wikipedia.org

Table 1: Fumaric Acid in Central Metabolic Pathways

PathwayReactionEnzymeSubstrate(s)Product(s)Cellular Location
Citric Acid Cycle OxidationSuccinate DehydrogenaseSuccinate, FADFumarate, FADH₂Inner Mitochondrial Membrane
Citric Acid Cycle HydrationFumaraseFumarate, H₂OL-MalateMitochondrial Matrix
Urea Cycle CleavageArgininosuccinate LyaseArgininosuccinateArginine, FumarateCytosol

Future Research Directions and Advanced Methodologies

Development of Novel Hybrid Systems Incorporating But-2-enedioic Acid and Guanidine (B92328)

The development of novel hybrid systems that integrate but-2-enedioic acid (in its fumarate (B1241708) form) and guanidine moieties is a burgeoning area of research. These systems often take the form of metal-organic frameworks (MOFs), supramolecular polymers, and other composites, where the specific interaction between the guanidinium (B1211019) cation and the fumarate anion dictates the structure and function of the material.

One promising direction is the creation of functionalized MOFs. For instance, zirconium fumarate (ZrFu)-based MOFs have been investigated for their potential in carbon dioxide capture. researchgate.net To enhance their performance, these frameworks can be modified by incorporating amine molecules like monoethanolamine (MEA) and tetraethylenepentamine (B85490) (TEPA). researchgate.net The introduction of these amines can be achieved through methods such as wet-impregnation or in-situ grafting, with the latter often resulting in superior CO2 capture performance. researchgate.net Research in this area focuses on optimizing the synthesis of these hybrid materials to achieve higher stability, greater surface area, and enhanced selectivity for specific applications. Future work will likely explore the incorporation of other functional molecules and nanoparticles within the guanidinium-fumarate matrix to create multifunctional materials with tailored catalytic, sensory, or conductive properties.

MaterialModification MethodCO₂ Uptake Capacity (g CO₂/kg sorbent)
Pristine Zirconium Fumarate (ZrFu)-74
MEA-modified Zirconium FumarateIn-situ grafting85

Integration of Artificial Intelligence and Machine Learning in Material Design

In the context of guanidinium-fumarate based MOFs, ML models can be trained on large datasets of existing materials to predict properties such as gas adsorption capacity, thermal stability, and mechanical performance. chemrxiv.orgnih.govaip.orgresearchgate.net The input for these models typically includes a set of descriptors that characterize the material's structure and chemistry. beilstein-journals.orgnih.gov The performance of ML models is highly dependent on the choice of these descriptors and the tuning of model-specific hyperparameters. chemrxiv.orgoup.comresearchgate.net Future research will focus on developing more sophisticated ML models, including deep learning algorithms, to handle the complex relationships between a material's structure and its functional properties. nih.gov The integration of AI with automated synthesis platforms could enable the autonomous discovery of novel guanidinium-fumarate materials with desired functionalities. nih.gov

Parameter TypeExamplesRole in ML Model
Input Descriptors (Features) Pore size, Void fraction, Surface area, Density, Atom number densityStructural and chemical characteristics used by the model to learn relationships. nih.govresearchgate.net
Hyperparameters Learning rate, Number of trees, Batch size, Number of neighborsParameters that control the learning process and are set prior to training. chemrxiv.orgoup.comresearchgate.net

Real-time Monitoring of Reaction Mechanisms in Guanidine Catalysis

Understanding the intricate mechanisms of guanidine-catalyzed reactions is crucial for optimizing catalytic processes and designing more efficient catalysts. Real-time, or operando, monitoring techniques allow researchers to observe catalytic events as they happen, providing invaluable insights into reaction kinetics, intermediate species, and catalyst stability.

Operando spectroscopy, which combines a characterization technique with a simultaneous reaction, is a powerful tool in this regard. For instance, techniques like Fourier-transform infrared (FT-IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the structural changes in both the catalyst and the reactants under actual reaction conditions. In the context of guanidinium-carboxylate systems, 1H-NMR spectroscopy has been employed to study the hydrogen-bonding interactions between the guanidinium group and C-terminal carboxylate groups in peptides, providing evidence for the formation of stable secondary structures. nih.gov Future research will likely see an increased use of these operando techniques to study the dynamics of but-2-enedioic acid and guanidine systems in various catalytic applications, leading to a more fundamental understanding of their reaction mechanisms.

Advanced Characterization of Dynamic Supramolecular Assemblies

The non-covalent interactions between but-2-enedioic acid and guanidine lead to the formation of dynamic supramolecular assemblies. Characterizing the structure and dynamics of these assemblies requires a suite of advanced analytical techniques. journalwjarr.comacs.org While traditional methods like single-crystal X-ray diffraction provide a static picture of the crystalline state, they are often insufficient for understanding the behavior of these systems in solution or under external stimuli.

Neutron scattering is a particularly powerful technique for studying hydrogen-bonded systems due to its high sensitivity to hydrogen atoms. energy.govnih.gov Inelastic neutron scattering (INS) can provide detailed information about the binding sites and rotational barriers of hydrogen molecules adsorbed in MOFs, which is crucial for applications in hydrogen storage. nih.govberkeley.edu Other advanced techniques such as solid-state NMR and computational modeling are also vital for elucidating the dynamic nature of these supramolecular structures. nih.gov The development of dynamic organic crystals, which can respond to external stimuli like light, represents an exciting frontier where advanced characterization will be essential to understand their actuation mechanisms. rsc.org

TechniqueInformation YieldedRelevance to Guanidinium-Fumarate Systems
Single-Crystal X-ray Diffraction (SCXRD)Atomic-level 3D structure of crystalline materials. acs.orgrsc.orgProvides a precise structural model of the solid-state assembly.
Neutron ScatteringLocation and dynamics of hydrogen atoms, hydrogen bond geometries. energy.govnih.govDirectly probes the crucial hydrogen bonds between guanidinium and fumarate.
1H–15N HMQC NMRDirect detection of intermolecular hydrogen bonds in solution. nih.govchemrxiv.orgConfirms the formation and nature of supramolecular assemblies in the solution state.
Computational Modeling (e.g., DFT)Interaction energies, electronic structure, and dynamic behavior. nih.govresearchgate.netComplements experimental data with theoretical insights into stability and reactivity.

Exploration of Next-Generation Functional Materials for Sustainable Technologies

The unique properties of materials derived from but-2-enedioic acid and guanidine make them promising candidates for a range of sustainable technologies. researchgate.net Their ability to form robust, porous frameworks through strong hydrogen bonding is particularly advantageous for applications in carbon capture, catalysis, and energy storage.

Guanidinium-based materials have shown significant promise for CO2 capture, with some systems able to capture CO2 directly from the air. aip.org The captured CO2 can then be released under relatively mild conditions, allowing for the regeneration of the sorbent material. aip.org In the realm of catalysis, fumarate-based MOFs have been shown to be effective heterogeneous catalysts for reactions such as the transesterification of used vegetable oil to produce biodiesel. mdpi.com Furthermore, the ionic nature of guanidinium salts has led to their investigation as non-toxic, biodegradable ionic liquids for various green chemistry applications. researchgate.net Future research will focus on designing and synthesizing novel guanidinium-fumarate materials with enhanced performance and stability for these and other sustainable technologies, such as proton-conducting membranes for fuel cells and materials for mechanical energy storage. nih.govnih.govrsc.org

Material TypeSustainable ApplicationKey Features
Guanidinium-based SorbentsDirect Air Capture of CO₂Forms crystalline carbonate salts with low solubility, allowing for easy separation and regeneration. aip.org
Fumarate-Based MOFs (e.g., MOF-801)Heterogeneous Catalysis (e.g., Biodiesel Production)High thermal stability and porosity, providing active sites for catalytic reactions. mdpi.com
Guanidinium-Based Ionic LiquidsGreen Solvents and CatalystsNon-toxic, biodegradable, and thermally stable. researchgate.net
Guanidinium-Based Covalent Organic Frameworks (COFs)Acid Recovery and Ion SeparationCharge-assisted hydrogen bonding allows for selective ion transport. nih.gov
Aluminum Fumarate MOF (A520)Mechanical Energy StorageUndergoes a reversible structural contraction under pressure, enabling the storage and release of mechanical energy. nih.govrsc.org

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